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Cat. No.: B1313739

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)benzaldehyde
(CAS No. 115893-33-5), a biphenyl derivative with significant potential in synthetic chemistry
and drug discovery. While the definitive historical account of its initial discovery remains elusive
in readily available literature, its synthesis is readily achieved through modern cross-coupling
methodologies. This document details its synthesis, physicochemical properties, and known
applications, with a focus on its emerging role as a scaffold for the development of potent
enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental
protocols are described in detail. Logical relationships and experimental workflows are
illustrated using diagrams generated with Graphviz (DOT language).

Introduction

4-(3-Nitrophenyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde
moiety substituted with a nitrophenyl group at the fourth position. The presence of the nitro
group, a strong electron-withdrawing functionality, significantly influences the electronic
properties of the molecule, making it an attractive intermediate for the synthesis of a variety of
complex organic molecules. Its structural features suggest potential applications in materials
science and medicinal chemistry, particularly in the design of bioactive compounds.
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Synthesis and History

While the specific historical details of the first synthesis of 4-(3-Nitrophenyl)benzaldehyde are
not prominently documented, its preparation is reliably achieved through the Suzuki-Miyaura
cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of
modern organic synthesis for the formation of carbon-carbon bonds.

The logical pathway for the synthesis of 4-(3-Nitrophenyl)benzaldehyde via the Suzuki-
Miyaura coupling is depicted below:
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Fig. 1: Synthetic pathway for 4-(3-Nitrophenyl)benzaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of 4-(3-
Nitrophenyl)benzaldehyde:

Materials:
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e 4-Formylphenylboronic acid

e 1-Bromo-3-nitrobenzene

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
e Potassium carbonate (K2CO3)

o Toluene

e Ethanol

o Water (degassed)

o Ethyl acetate

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

e In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-
3-nitrobenzene (1.0 equivalent).

e Add potassium carbonate (2.0 equivalents) to the flask.
o Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
e Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

e Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by
thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with ethyl acetate and wash with water and then brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

 Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient) to afford 4-(3-Nitrophenyl)benzaldehyde.

Quantitative Data:

Parameter Value
Typical Yield 75-90%
Reaction Time 4-12 hours

Physicochemical Properties

Detailed experimental data for 4-(3-Nitrophenyl)benzaldehyde is not extensively reported in a
single source. The following table summarizes available and predicted data based on its

structure and data from analogous compounds.
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Property Value

CAS Number 115893-33-5

Molecular Formula C13HoNOs

Molecular Weight 227.22 g/mol

Appearance Pale yellow solid (predicted)
Melting Point Not consistently reported
Boiling Point > 300 °C (predicted)

Soluble in common organic solvents (e.g.,
Solubility DMSO, DMF, ethyl acetate, acetone); sparingly

soluble in water.

Signals expected in the aromatic region (6 7.5-
1H NMR (predicted) 8.5 ppm) and a singlet for the aldehyde proton
(6 ~10.0 ppm).

15C NMR (predicted) Signals expected for the aldehyde carbon (~192
redicte
P ppm) and aromatic carbons (120-150 ppm).

Applications in Drug Discovery

The structural motif of 4-(3-Nitrophenyl)benzaldehyde is of interest to medicinal chemists.
The nitro group can act as a hydrogen bond acceptor or be reduced to an amine, providing a
handle for further chemical modification. Benzaldehyde derivatives are known to possess a
wide range of biological activities, including antimicrobial and anticancer properties.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A significant area of interest for compounds related to 4-(3-Nitrophenyl)benzaldehyde is the
inhibition of aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is an enzyme implicated in the
biosynthesis of androgens and is considered a therapeutic target in castration-resistant
prostate cancer.[1][2][3] Inhibitors of this enzyme could play a crucial role in the treatment of
this disease.[4] While 4-(3-Nitrophenyl)benzaldehyde itself has not been explicitly identified
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as a potent inhibitor, its core structure is a valuable starting point for the design of such
inhibitors.

The general workflow for identifying and developing an inhibitor for a biological target like
AKR1C3 is outlined below:
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Fig. 2: Drug discovery workflow for enzyme inhibitors.

Conclusion

4-(3-Nitrophenyl)benzaldehyde is a versatile synthetic intermediate with significant potential,
particularly in the field of drug discovery. While its historical origins are not well-documented, its
synthesis is straightforward using modern organic chemistry techniques like the Suzuki-
Miyaura coupling. The presence of both an aldehyde and a nitrophenyl group provides multiple
avenues for chemical modification, making it a valuable scaffold for the creation of complex
bioactive molecules. Further research into its biological activities, particularly as a precursor for
enzyme inhibitors, is warranted and could lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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